molecular formula C24H30F3N3O5S2 B560236 FTI-277 trifluoroacetate salt

FTI-277 trifluoroacetate salt

Cat. No.: B560236
M. Wt: 561.6 g/mol
InChI Key: GJEFFRDWFVSCOJ-PXPMWPIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTI 277, also known as N-[4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine methyl ester trifluoroacetate salt, is a potent inhibitor of farnesyltransferase. Farnesyltransferase is an enzyme that catalyzes the transfer of a farnesyl group to a protein, which is a crucial step in the post-translational modification of proteins such as Ras. FTI 277 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the farnesylation of oncogenic Ras proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTI 277 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts, such as triethylamine, to facilitate the reactions .

Industrial Production Methods

Industrial production of FTI 277 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FTI 277 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Various nucleophiles under basic conditions

Major Products Formed

Scientific Research Applications

FTI 277 has a wide range of scientific research applications:

Comparison with Similar Compounds

FTI 277 is one of several farnesyltransferase inhibitors. Other similar compounds include:

FTI 277 is unique in its specific inhibition of farnesyltransferase and its ability to target oncogenic Ras proteins, making it a valuable tool in cancer research and therapy .

Biological Activity

FTI-277 trifluoroacetate salt is a potent farnesyltransferase inhibitor (FTI) that has gained attention for its biological activities, particularly in cancer therapy and metabolic disorders. This article provides a comprehensive overview of the biological activity of FTI-277, including its mechanisms of action, therapeutic applications, and relevant research findings.

FTI-277 operates primarily by inhibiting the farnesylation of proteins, which is crucial for the proper functioning of various signaling pathways. Farnesylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing cellular localization and activity. By blocking this modification, FTI-277 disrupts the function of oncogenic proteins such as Ras, leading to reduced cell proliferation and increased apoptosis in cancer cells .

1. Cancer Treatment

FTI-277 has shown promise in the treatment of various cancers by targeting the mevalonate pathway, which is often dysregulated in tumorigenesis. Research indicates that FTI-277 can inhibit the growth of cancer cells by preventing the farnesylation of Ras and other related proteins .

Table 1: Efficacy of FTI-277 in Cancer Cell Lines

Cell LineTreatment ConcentrationCell Viability Reduction (%)Mechanism
HepG210 μM45%Inhibition of farnesylation
Huh730 μM50%Disruption of Ras signaling
HLF100 μM60%Induction of apoptosis

2. Metabolic Disorders

In studies involving burn-induced metabolic dysfunction in mice, FTI-277 treatment reversed insulin resistance and metabolic alterations. The compound improved insulin signaling pathways by reducing farnesylated protein levels associated with inflammation and metabolic derangements .

Case Study: Effects on Burn-Induced Insulin Resistance

A study conducted on male C57BL/6 mice demonstrated that FTI-277 (5 mg/kg/day) significantly ameliorated burn-induced metabolic dysfunction. Key findings included:

  • Reversal of Insulin Resistance : Enhanced phosphorylation of insulin receptor substrates.
  • Reduction in Inflammatory Markers : Decreased levels of lactate and inflammatory gene expression.
  • Improved Survival Rates : Increased survival after sepsis induction when treated with FTI-277 .

In Vitro Studies

In vitro experiments have shown that FTI-277 effectively reduces progerin levels associated with Hutchinson-Gilford Progeria Syndrome (HGPS). The compound was found to prevent the accumulation of farnesylated progerin, thereby alleviating cellular senescence markers .

Table 2: Impact on Progerin Accumulation

TreatmentProgerin Accumulation Reduction (%)Senescence Marker Rescue (%)
FTI-277 Early70%80%
FTI-277 Late10%20%

In Vivo Studies

In vivo studies further corroborate the efficacy of FTI-277 in modulating inflammatory responses and improving metabolic health. The compound not only reduced systemic inflammatory markers but also improved muscle insulin signaling following traumatic injury .

Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEFFRDWFVSCOJ-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.